Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate
Description
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate is a β-lactam (azetidinone) derivative featuring a benzoate ester backbone. The molecule contains a 4-ethoxyphenyl group at position 2 and a phenoxy substituent at position 3 of the azetidinone ring. Its synthesis likely involves condensation reactions between appropriately substituted Schiff bases and ketene precursors, followed by cyclization under acidic or catalytic conditions .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-3-30-21-16-12-18(13-17-21)23-24(32-22-8-6-5-7-9-22)25(28)27(23)20-14-10-19(11-15-20)26(29)31-4-2/h5-17,23-24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGAVFCTCHOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Core: This step involves the cyclization of a β-lactam precursor under basic conditions.
Introduction of the Phenoxy and Ethoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using phenol and ethoxybenzene derivatives as starting materials.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the phenoxy or ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate serves as a building block in organic synthesis. Its unique structure allows it to be a reagent in various chemical reactions, facilitating the development of more complex molecules.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations show promise in targeting cancer cells, although further studies are required to elucidate mechanisms and efficacy.
Medicine
Ongoing research explores its potential as a pharmaceutical agent . The compound's ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing new therapies for infectious diseases and cancer.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induces apoptosis in cancer cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The azetidinone core is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Thiazolidinone derivatives (e.g., 4f) exhibit superior enzyme inhibition (IC50 ~0.02 µM) due to their extended conjugation systems, which stabilize interactions with ALR1/2 active sites .
Physicochemical and Material Properties
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate, attributed to its planar aromatic system facilitating electron delocalization .
- Crystallography: Structural determination tools like SHELX and ORTEP (used in ) confirm the planar geometry of the benzoate ester and azetidinone/thiazolidinone cores, critical for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique arrangement of functional groups that contribute to its biological activity. The structure includes an ethoxyphenyl group, a phenoxyazetidine moiety, and a benzoate group, which may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes refluxing related precursors in methanol, followed by purification through column chromatography. The final product is obtained through crystallization techniques that yield high-purity samples suitable for biological testing .
Anticancer Properties
Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study:
A derivative similar to this compound demonstrated an IC50 value of approximately 0.85 µM against hormone-resistant prostate cancer cells (PC-3) and exhibited G2/M phase cell cycle arrest leading to apoptosis . This suggests that the compound may interfere with mitotic spindle formation and induce programmed cell death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests reveal that it possesses significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(substituted benzylthio) derivatives | E. coli, S. aureus, P. aeruginosa | Ranges from 10 µg/mL to 50 µg/mL |
| Ethyl 4-[2-(4-ethoxyphenyl)...] | C. albicans, A. fumigatus | Ranges from 5 µg/mL to 30 µg/mL |
These findings indicate the potential for further development of this compound as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act by:
- Inhibiting Tubulin Polymerization: Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.
- Inducing Apoptosis: Activation of caspases and modulation of pro-apoptotic proteins such as Bcl-xL have been observed in related studies.
- Antioxidant Activity: Some derivatives exhibit free radical scavenging properties, contributing to their overall therapeutic potential .
Q & A
Q. What are the primary synthetic routes for Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate, and how can reaction conditions be optimized?
The compound’s synthesis likely involves azetidine ring formation via [3+1] cycloaddition or condensation reactions. For example, highlights a method using ethyl 4-chloro-3-oxobutanoate in condensation reactions with diamines or hydrazines to form heterocycles. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, toluene) for azetidine ring closure.
- Catalysts : Acidic conditions (e.g., methylsulfonic acid) to facilitate cyclization, as seen in .
- Temperature : Reflux conditions (e.g., 80–110°C) to drive ring formation ().
Optimization can be guided by Design of Experiments (DoE) to balance yield and purity.
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture).
- Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms ().
- Refinement : SHELXL is widely used for small-molecule refinement, supporting hydrogen placement and thermal parameter adjustments (). Visualization tools like ORTEP-3 () aid in analyzing torsion angles and intermolecular interactions (e.g., hydrogen bonds in ).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?
- NMR : H and C NMR to confirm azetidine ring substituents and ester groups.
- IR : Validate carbonyl (C=O) and ether (C-O-C) stretches.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
If data conflicts (e.g., unexpected splitting in NMR), cross-validate with X-ray results () or computational modeling (DFT for C chemical shifts).
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or biological activity?
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the azetidine’s strained ring may enhance electrophilicity.
- Biological activity : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases, given structural analogs in and show therapeutic potential. Validate with in vitro assays (e.g., enzyme inhibition).
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
Case example: If X-ray data indicates a planar azetidine ring but NMR shows restricted rotation, consider:
- Dynamic effects : Variable-temperature NMR to probe ring puckering or conformational exchange.
- Twist angles : Use ORTEP-3 () to measure dihedral angles between phenyl and azetidine rings (e.g., 84.59° in ).
- Statistical validation : R-factors in SHELXL () should align with spectroscopic error margins (e.g., <5% deviation).
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically studied?
- Degradation studies : Use HPLC-MS to monitor decomposition products under acidic/basic conditions.
- Thermal analysis : TGA/DSC to determine melting points and thermal stability (e.g., reports recrystallization from ethyl acetate at 37% yield).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
Methodological Tables
Q. Table 1: Synthetic Methods and Yields
| Method | Key Reagents | Yield | Refinement Tool | Evidence ID |
|---|---|---|---|---|
| Condensation | Ethyl 4-chloro-3-oxobutanoate | 37% | SHELXL | 5, 7 |
| Cycloaddition | Azetidine precursors | ~40% | ORTEP-3 | 18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
